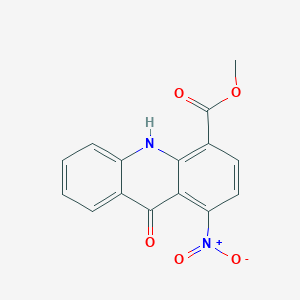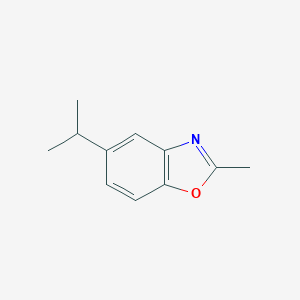
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of certain enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, the compound has been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is its versatility. The compound can be easily modified to improve its biological activity and selectivity. Additionally, the compound is relatively easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, the compound's potential as a drug for the treatment of inflammatory diseases and cancer should be further explored. Finally, the compound's pharmacokinetic and pharmacodynamic properties should be investigated to determine its suitability for use in humans.
Conclusion:
In conclusion, 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole is a promising compound with potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound's versatility and ease of synthesis make it an attractive candidate for drug development. However, further research is needed to fully understand the compound's mechanism of action and to determine its suitability for use in humans.
Métodos De Síntesis
The synthesis of 2-Methyl-5-(propan-2-yl)-1,3-benzoxazole can be achieved through several methods. One of the most common methods is the reaction between 2-aminophenol and isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, which leads to the formation of the desired product. The purity of the compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
126892-00-0 |
|---|---|
Nombre del producto |
2-Methyl-5-(propan-2-yl)-1,3-benzoxazole |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-methyl-5-propan-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-4-5-11-10(6-9)12-8(3)13-11/h4-7H,1-3H3 |
Clave InChI |
WNNGEWIOXOWYGE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
SMILES canónico |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
Sinónimos |
Benzoxazole, 2-methyl-5-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



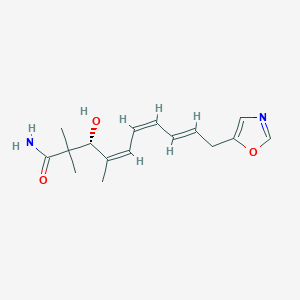
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
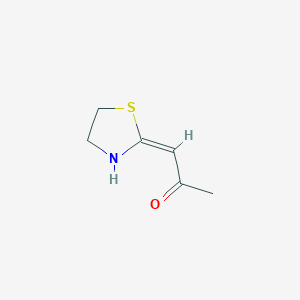
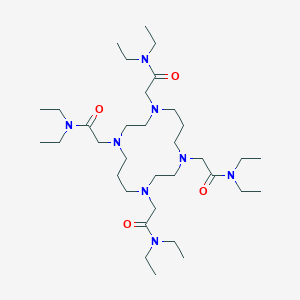
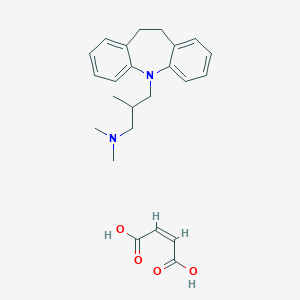
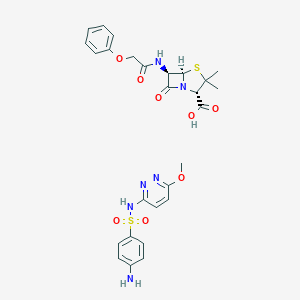
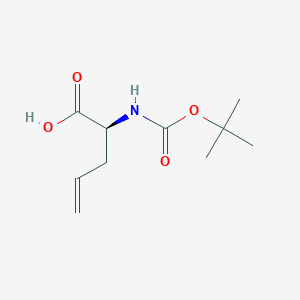
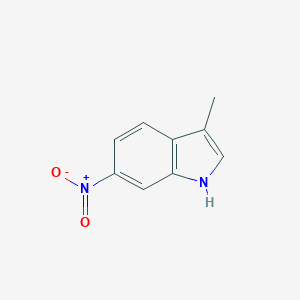
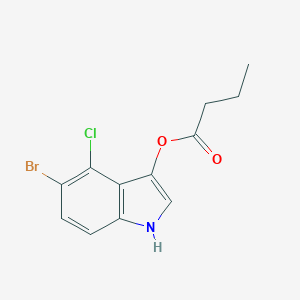
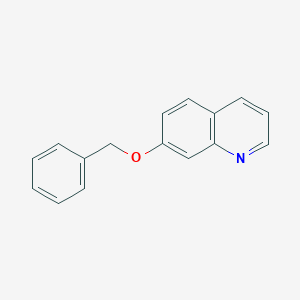
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
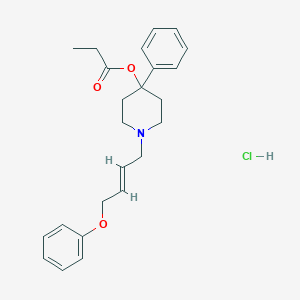
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
